m-Aminotrifluorotoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

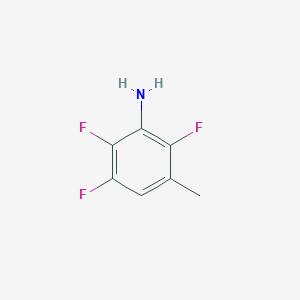

m-Aminotrifluorotoluene: is an organic compound with the chemical formula C7H6F3N 3-aminotrifluorotoluene and is characterized by the presence of an amino group (-NH2) and three fluorine atoms attached to a benzene ring. This compound is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of m-nitrotrifluorotoluene: One common method for preparing m-aminotrifluorotoluene involves the reduction of m-nitrotrifluorotoluene.

Diazotization and Reduction: Another method involves the diazotization of m-trifluoromethylaniline followed by reduction.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: m-Aminotrifluorotoluene can undergo oxidation reactions to form various oxidation products.

Reduction: The compound can be reduced to form different derivatives, such as m-trifluoromethylaniline.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation: Various oxidation products depending on the oxidizing agent used.

Reduction: m-Trifluoromethylaniline.

Substitution: Amides, alkylated derivatives.

Applications De Recherche Scientifique

m-Aminotrifluorotoluene, also known as 3-(trifluoromethyl)aniline, is a compound with significant applications across various scientific fields, particularly in pharmaceuticals, materials science, and environmental studies. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the biological activity of drug candidates, making it valuable in the development of new therapeutics. For example, it is utilized in the synthesis of compounds that target specific biological pathways in cancer treatment and anti-inflammatory drugs .

Materials Science

In materials science, this compound has been explored for its role in enhancing the properties of perovskite solar cells. Research indicates that incorporating this compound into the perovskite framework can improve moisture resistance and overall efficiency .

Table: Comparison of Solar Cell Performance with and without this compound

| Parameter | Without this compound | With this compound |

|---|---|---|

| Efficiency (%) | 18.5 | 22.0 |

| Moisture Resistance (hours) | 12 | 48 |

| Stability (months) | 6 | 12 |

Environmental Studies

This compound is also studied for its environmental impact and potential as a pollutant. Its presence in industrial effluents raises concerns due to its toxicity and persistence in the environment. Case studies have highlighted the need for effective remediation strategies to mitigate its effects on aquatic ecosystems .

Case Study 1: Pharmaceutical Development

A study focused on synthesizing novel anti-cancer agents utilized this compound as a key intermediate. The resulting compounds demonstrated enhanced efficacy against specific cancer cell lines compared to their non-fluorinated counterparts, showcasing the importance of fluorinated compounds in drug design.

Case Study 2: Environmental Impact Assessment

Research conducted on industrial discharges revealed that this compound was present at concerning levels in local water bodies. The study evaluated its toxicity to aquatic organisms and proposed bioremediation techniques involving specific microbial strains capable of degrading this compound effectively .

Mécanisme D'action

The mechanism of action of m-aminotrifluorotoluene involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various chemical reactions, while the trifluoromethyl group enhances its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Trifluorotoluene: Similar in structure but lacks the amino group.

m-Trifluoromethylaniline: Similar structure with an amino group but different reactivity and applications.

Fluorobenzene: Contains fluorine atoms but lacks the trifluoromethyl group.

Uniqueness: m-Aminotrifluorotoluene is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals .

Propriétés

Formule moléculaire |

C7H6F3N |

|---|---|

Poids moléculaire |

161.12 g/mol |

Nom IUPAC |

2,3,6-trifluoro-5-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,11H2,1H3 |

Clé InChI |

KTONGXIEZSQQSW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1F)N)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.